The Furo[3,2-c]pyridin-4-one Scaffold: Chemical Properties, Synthesis, and Pharmacological Potential
The Furo[3,2-c]pyridin-4-one Scaffold: Chemical Properties, Synthesis, and Pharmacological Potential
An in-depth technical whitepaper on the chemical properties, synthetic methodologies, and pharmacological applications of the furo[3,2-c]pyridin-4-one scaffold, with a specific focus on 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one .
Executive Summary
The furo[3,2-c]pyridine ring system represents a highly versatile and biologically active heterocyclic pharmacophore. Compounds containing this core, such as1, have garnered significant attention in medicinal chemistry due to their ability to interact with diverse biological targets[1]. From acting as potent kinase inhibitors in oncology to modulating serotonin receptors in neuropharmacology, the structural rigidity and hydrogen-bonding capacity of the furo-pyridone core make it an ideal candidate for drug development,[2]. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and pharmacological mechanisms.
Physicochemical Profiling
Understanding the baseline chemical properties of 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one is critical for predicting its pharmacokinetics, solubility, and reactivity during structural derivatization.
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one |
| CAS Number | 1909309-27-8[1],[3] |
| Molecular Formula | C9H9NO2[3],[4] |
| Molecular Weight | 163.17 g/mol [3] |
| SMILES String | CCc1cc2c(cc[nH]c2=O)o1[4] |
| Structural Class | Bicyclic Heterocycle (Furan fused to Pyridinone) |
| Hazard Classification | Acute Tox. (H302, H312, H332), Skin/Eye Irrit. (H315, H319)[1] |
Synthetic Methodology & Mechanistic Causality
The construction of the furo[3,2-c]pyridin-4-one core requires precise control over electrophilic aromatic substitution and cyclization. A highly effective and validated approach involves the Friedel-Crafts intramolecular cyclization of a furan-bearing precursor[5].
Protocol: Synthesis of the Furo[3,2-c]pyridin-4-one Core
Objective: To construct the bicyclic scaffold from a 3-furoyl-amino acid derivative via acid-catalyzed cyclization.
Causality & Rationale: The protocol utilizes Eaton's reagent (10 wt% phosphorus pentoxide in methanesulfonic acid) rather than traditional polyphosphoric acid (PPA). Eaton's reagent provides a homogeneous, lower-viscosity medium that operates efficiently at 110°C. This specific choice prevents the severe oxidative charring of the electron-rich furan ring that typically occurs in PPA at temperatures exceeding 150°C[5].
Self-Validating Workflow:
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Preparation: Dissolve the 3-furoyl-leucine derivative (1.0 eq) in Eaton's reagent under an inert argon atmosphere. Causality: Argon displacement prevents ambient moisture from hydrolyzing the P2O5 catalyst.
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Cyclization: Heat the mixture to 110°C for 4–6 hours.
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Validation Checkpoint: Withdraw a 10 µL aliquot every 2 hours, quench in cold NaHCO3, and analyze via LC-MS. The reaction is self-validating when the precursor mass [M+H]+ is entirely replaced by the cyclized product mass [M−H2O+H]+ .
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Quenching: Slowly pour the viscous mixture over crushed ice. Causality: Rapid thermal quenching traps the kinetic product and prevents acid-catalyzed ring opening of the newly formed pyridinone.
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Neutralization: Adjust the pH to 7.5 using saturated K2CO3 . Extract the aqueous layer with ethyl acetate (3x).
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Purification & Confirmation: Purify via silica gel flash chromatography. Confirm the structure via 1H NMR, specifically validating the success of the cyclization by the disappearance of the carboxylic acid proton and the characteristic downfield shift of the furan protons.
Fig 1: Synthetic workflow for furo[3,2-c]pyridin-4-one derivatives via cyclization.
(Note: Alternative routes, such as the6, also yield high-purity furan-fused heterocycles[6].)
Pharmacological Mechanisms & Application Workflows
Furo[3,2-c]pyridine derivatives exhibit a broad spectrum of biological activities. In neuropharmacology, they demonstrate potent affinity for serotonin 5−HT1 and 5−HT2 receptors, acting as potential antipsychotic pharmacophores,[7]. In oncology, specific derivatives act as potent 2, preventing DNA replication initiation in tumor cells[2]. Furthermore, novel furopyridone derivatives have shown significant in vitro cytotoxicity against esophageal cancer cell lines (e.g., KYSE70)[5].
Fig 2: Mechanism of action for Cdc7 kinase inhibition by furo[3,2-c]pyridin-4-one derivatives.
Protocol: Self-Validating In Vitro Cytotoxicity Screening (MTT Assay)
To evaluate the anti-tumor efficacy of synthesized 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one derivatives, a rigorously controlled MTT assay is employed[5].
Causality & Rationale: The MTT assay quantifies mitochondrial reductase activity, which directly correlates with cell viability. Because furo-pyridine derivatives induce cell cycle arrest via kinase inhibition, a 48-hour incubation period is strictly required to allow the apoptotic cascade to fully halt mitochondrial function.
Self-Validating System:
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Cell Seeding: Seed KYSE70 esophageal cancer cells at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C in 5% CO2 to allow for cell adhesion and logarithmic growth phase entry.
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Compound Treatment & Internal Controls:
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Treat cells with the furo-pyridine derivative at graded concentrations (1, 10, 20, 40 µg/mL).
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Validation Control 1 (Negative): 0.1% DMSO vehicle control to establish the 100% baseline viability threshold.
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Validation Control 2 (Positive): Doxorubicin (or equivalent known cytotoxic agent) to validate the assay's sensitivity and dynamic range.
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Incubation: Incubate the treated plates for exactly 48 hours.
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Metabolic Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
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Solubilization & Quantification: Carefully aspirate the media to avoid disturbing the crystals. Dissolve the formazan in 150 µL of pure DMSO. Read the absorbance at 490 nm using a microplate reader.
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Data Synthesis: Calculate the IC50 values using non-linear regression analysis, normalizing the data against the established DMSO baseline.
References
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Title: 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one - NextSDS Source: nextsds.com URL: [Link]
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Title: 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one - Molport Source: molport.com URL: [Link]
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Title: Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer Source: nih.gov (PMC) URL: [Link]
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Title: Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potential Antitumor Agents. 1. Synthesis and Structure–Activity Relationships Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]
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Title: Et3N-Induced Demethylation−Annulation of 3-Alkynyl-4-methoxy-2-pyridones and Structurally Related Compounds in the Synthesis of Furan-Fused Heterocycles Source: acs.org (The Journal of Organic Chemistry) URL: [Link]
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Title: The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity Source: nih.gov (PubMed) URL: [Link]
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Title: The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]
